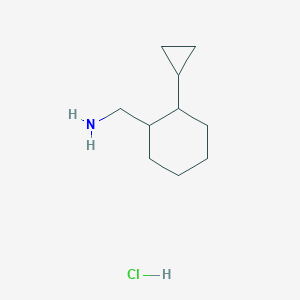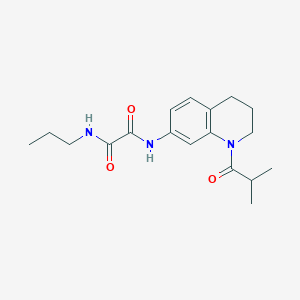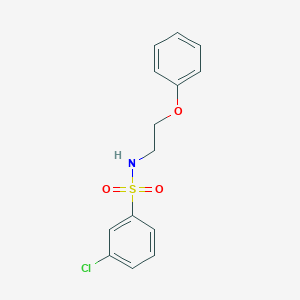
2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-Difluorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a thiazepan ring, which is a seven-membered ring with one nitrogen atom and one sulfur atom. The presence of a difluorophenyl group indicates that there are two fluorine atoms attached to a benzene ring. The ethanone group suggests the presence of a carbonyl group (C=O) attached to an ethane backbone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic furan and phenyl rings, along with the seven-membered thiazepan ring, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of its functional groups. The carbonyl group in the ethanone portion could potentially be involved in nucleophilic addition reactions. The aromatic furan and phenyl rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Fluoro-Boron Complexes and Biocide Applications
Fluorine-containing compounds, such as difluoroboron(III) complexes, have been investigated for their potential as biocides. These compounds, synthesized through the condensation of various ligands including 1-(furan-2-yl)ethanone, have demonstrated growth-inhibiting properties against fungal and bacterial pathogens. This research suggests the applicability of difluorophenyl derivatives in developing new fungicides and bactericides (Saxena & Singh, 1994).
Furan Appended Benzothiazepine Derivatives as Enzyme Inhibitors
The synthesis of furan-derivatised benzothiazepine analogues from 1-(furan-2-yl)ethanone and their evaluation as enzyme inhibitors highlight another area of application. These compounds have shown promising properties as inhibitors of VRV-PL-8a and H+/K+ ATPase, indicating their potential in treating inflammatory disorders while mitigating ulcerogenic side effects associated with NSAIDs (Lokeshwari et al., 2017).
Molecular Docking and Antibacterial Activity
The development of novel synthesized pyrazole derivatives incorporating furan units has been explored, with a focus on their antibacterial activities. The synthesis process involves cyclization reactions and Claisen-Schmidt condensation, leading to compounds with significant efficacy against both Gram-positive and Gram-negative bacteria. This research underscores the therapeutic potential of furan-containing compounds in antibiotic development (Khumar et al., 2018).
Synthesis and Evaluation as Antitubercular Agents
Research on chalcones and acetyl pyrazoline derivatives comprising the furan nucleus has been conducted with a focus on antitubercular activity. These studies offer insights into the synthesis and characterization of compounds with potential applications in combating tuberculosis, demonstrating the broader impact of furan-based compounds in addressing infectious diseases (Bhoot, Khunt, & Parekh, 2011).
Photoinduced Oxidative Annulation
The exploration of photoinduced direct oxidative annulation processes involving furan-2-yl compounds underscores the synthetic versatility of these molecules. Such reactions provide access to highly functionalized polyheterocyclic derivatives, showcasing the potential of furan-based compounds in complex organic synthesis and material science (Zhang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2S/c18-13-4-3-12(14(19)11-13)10-17(21)20-6-5-16(23-9-7-20)15-2-1-8-22-15/h1-4,8,11,16H,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTRGHHQHIYABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2672058.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)

![7-(3-methoxyphenyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2672062.png)

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)

![1-(2,4-Dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2672070.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2672071.png)